molecular formula C12H8Cl2N2O4S B2858191 4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide CAS No. 248277-40-9

4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide

Cat. No.: B2858191
CAS No.: 248277-40-9
M. Wt: 347.17
InChI Key: VVRJAJZQRIVRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide, also known as N-(4-chlorophenyl)-4-chloro-3-nitrobenzenesulfonamide or CCNSB, is a sulfonamide derivative that has been extensively studied in scientific research for its potential applications in various fields. CCNSB is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. This compound has attracted considerable attention due to its unique chemical properties and potential applications.

Mechanism of Action

The mechanism of action of CCNSB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. CCNSB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, CCNSB can alter the expression of various genes that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
CCNSB has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that CCNSB can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. CCNSB has also been shown to have anti-inflammatory activity, making it a potential candidate for the development of novel anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

CCNSB has several advantages for use in lab experiments, including its relatively low cost and easy synthesis. However, CCNSB is a toxic compound and must be handled with care. Additionally, CCNSB has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of CCNSB. One promising direction is the development of novel anti-cancer drugs based on CCNSB. Studies have shown that CCNSB has potent anti-cancer activity, and further research is needed to explore its potential as a therapeutic agent. Another future direction is the study of the mechanism of action of CCNSB, which is not fully understood. By elucidating the mechanism of action of CCNSB, researchers can gain a better understanding of its potential applications and develop more effective drugs based on this compound.

Synthesis Methods

CCNSB can be synthesized through various methods, including the reaction of 4-chloroaniline with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide. This reaction leads to the formation of CCNSB as a yellow solid. Other methods of synthesis have also been reported, including the reaction of 4-chloroaniline with 3-nitrobenzenesulfonic acid in the presence of a dehydrating agent such as phosphorus pentoxide.

Scientific Research Applications

CCNSB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CCNSB is in the field of cancer research. Studies have shown that CCNSB has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CCNSB has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of novel anti-cancer drugs.

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c13-8-1-3-9(4-2-8)15-21(19,20)10-5-6-11(14)12(7-10)16(17)18/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRJAJZQRIVRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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